molecular formula C28H25ClN2O5 B11954723 Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 853334-29-9

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B11954723
CAS No.: 853334-29-9
M. Wt: 505.0 g/mol
InChI Key: AOKIQGYAABXNMT-UHFFFAOYSA-N
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Description

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indolizine, pyridine, and chlorobenzoyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 4-(4-chlorobenzoyl)pyridine and indolizine derivatives. These intermediates are then subjected to esterification and coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indolizine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce benzyl derivatives, and substitution reactions can lead to various substituted indolizine or pyridine compounds.

Scientific Research Applications

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)pyridine: A key intermediate in the synthesis of the target compound, known for its use in pharmaceutical applications.

    Indolizine Derivatives: Compounds with similar indolizine structures, studied for their biological activities and synthetic utility.

    Pyridine Derivatives: Molecules containing pyridine rings, widely used in organic synthesis and medicinal chemistry.

Uniqueness

Diisopropyl 3-(4-chlorobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate stands out due to its combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

CAS No.

853334-29-9

Molecular Formula

C28H25ClN2O5

Molecular Weight

505.0 g/mol

IUPAC Name

dipropan-2-yl 3-(4-chlorobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C28H25ClN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3

InChI Key

AOKIQGYAABXNMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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